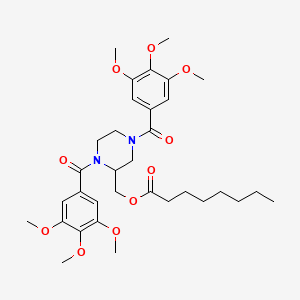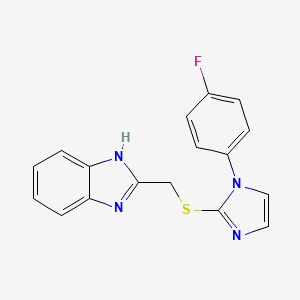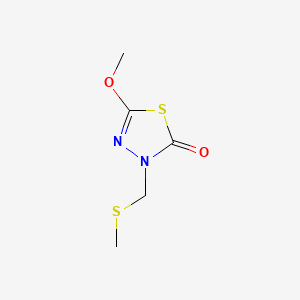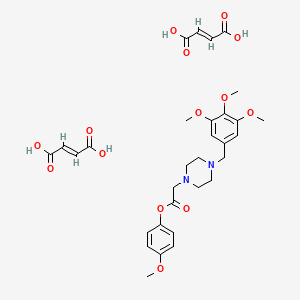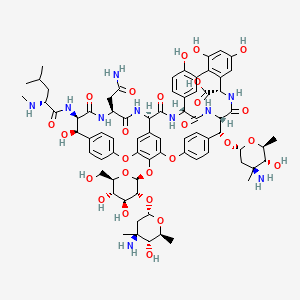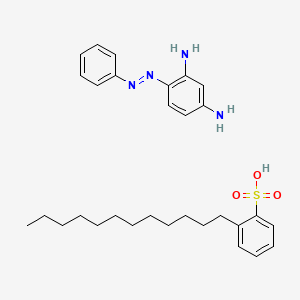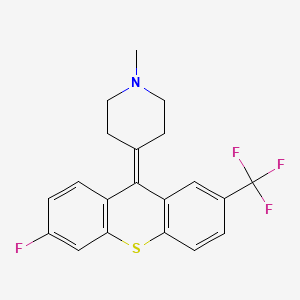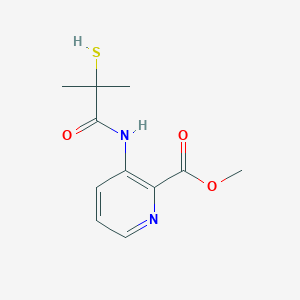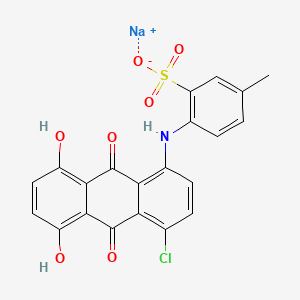
Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt is a complex organic compound It is characterized by the presence of a benzenesulfonic acid group, a chlorinated anthracene derivative, and a sodium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the chlorination of anthracene, sulfonation of benzene, and subsequent coupling reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH control.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield quinones, while substitution reactions could produce a variety of sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfonated anthracene derivatives on biological systems. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties can enhance the performance and stability of these products.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonated anthracene derivatives, such as:
- Benzenesulfonic acid, 2-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
- Benzenesulfonic acid, 2-((4-bromo-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt lies in its specific substitution pattern and the presence of the chlorine atom
Eigenschaften
CAS-Nummer |
69657-96-1 |
|---|---|
Molekularformel |
C21H13ClNNaO7S |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
sodium;2-[(4-chloro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H14ClNO7S.Na/c1-9-2-4-11(15(8-9)31(28,29)30)23-12-5-3-10(22)16-17(12)21(27)19-14(25)7-6-13(24)18(19)20(16)26;/h2-8,23-25H,1H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
RLCSZHFWZMACQS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)Cl)C(=O)C4=C(C=CC(=C4C3=O)O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


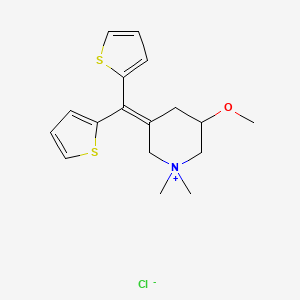
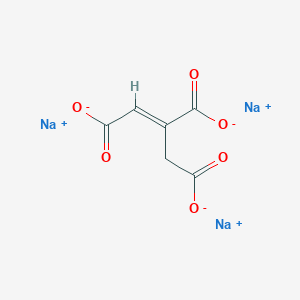
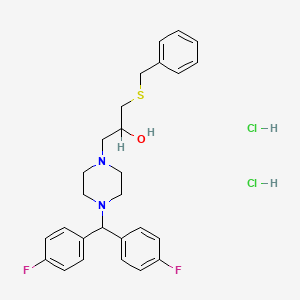
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
